N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide
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Overview
Description
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Future Directions
The future directions in the research of such compounds could involve exploring their potential applications in various fields, such as medicine and pharmacology. For instance, thiazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they could be potential candidates for the development of new drugs.
Preparation Methods
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that involves the condensation of urea, aldehyde, and β-keto ester to form dihydropyrimidinones.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cellular processes and ultimately results in cell death.
Comparison with Similar Compounds
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide is unique compared to other benzothiazole derivatives due to its specific structural features and biological activities. Similar compounds include:
2-arylbenzothiazoles: These compounds have been extensively studied for their anti-cancer and anti-microbial properties.
Thiazolopyridines: These compounds are known for their broad spectrum of pharmacological activities, including anti-inflammatory and anti-tumor effects.
Thiazolothiazoles: These compounds have been investigated for their potential as organic semiconductors and in the development of new materials.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S2/c1-11-21-17-16(30-11)5-3-13-18(17)31-20(22-13)23-19(26)12-2-4-14(15(10-12)25(27)28)24-6-8-29-9-7-24/h2-5,10H,6-9H2,1H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUZSSVREXKNMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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